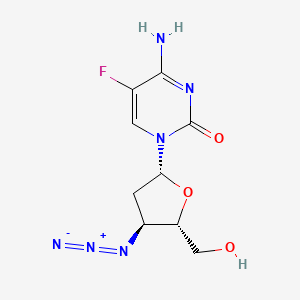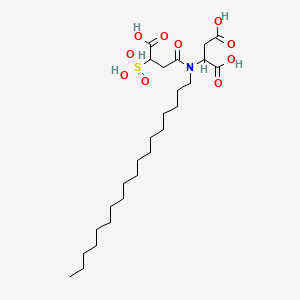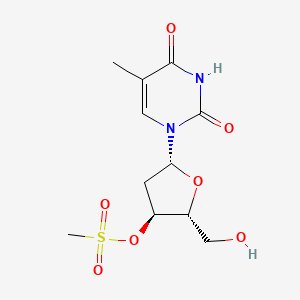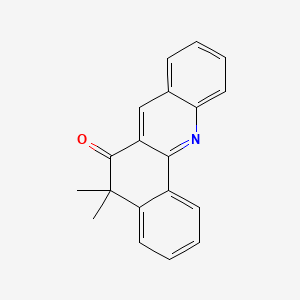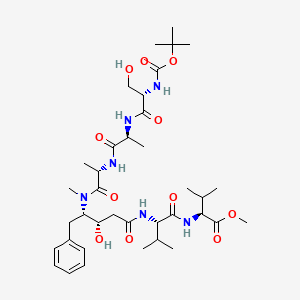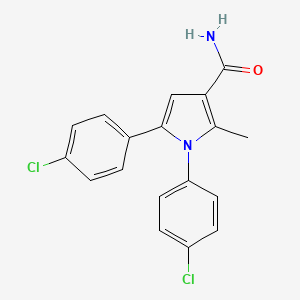
1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-2-methyl- is a complex organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This specific compound is characterized by the presence of two 4-chlorophenyl groups and a methyl group attached to the pyrrole ring, along with a carboxamide group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-2-methyl- typically involves multi-step organic reactions. One common method involves the reaction of aniline with diethyl acetylenedicarboxylate and 4-anisaldehyde in the presence of a catalyst such as citric acid. The reaction is carried out in ethanol at room temperature, resulting in the formation of the desired pyrrole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-2-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-2-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the 4-chlorophenyl groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 1H-Pyrrole-3-carboxamide, 1,5-bis(4-methoxyphenyl)-2-methyl-
- 1H-Pyrrole-3-carboxamide, 1,5-bis(4-fluorophenyl)-2-methyl-
- 1H-Pyrrole-3-carboxamide, 1,5-bis(4-bromophenyl)-2-methyl-
Uniqueness
1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-2-methyl- is unique due to the presence of the 4-chlorophenyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
146204-80-0 |
|---|---|
分子式 |
C18H14Cl2N2O |
分子量 |
345.2 g/mol |
IUPAC名 |
1,5-bis(4-chlorophenyl)-2-methylpyrrole-3-carboxamide |
InChI |
InChI=1S/C18H14Cl2N2O/c1-11-16(18(21)23)10-17(12-2-4-13(19)5-3-12)22(11)15-8-6-14(20)7-9-15/h2-10H,1H3,(H2,21,23) |
InChIキー |
IDIRBBZVTWTPIE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


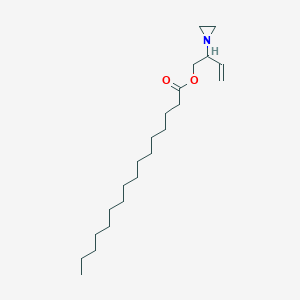
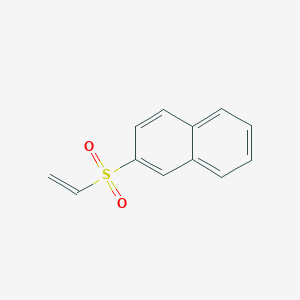
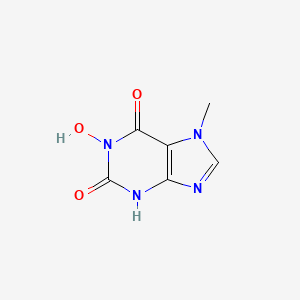
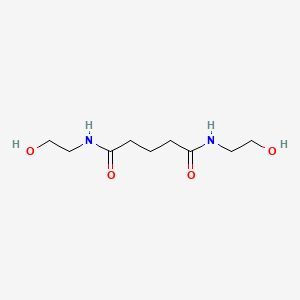

![2-(4-Bromobenzoyl)-4-(4-bromophenyl)-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B15195916.png)
